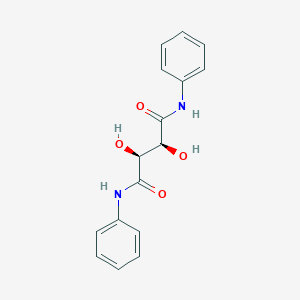
(2S,3S)-2,3-dihydroxy-N,N'-diphenylbutanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-2,3-dihydroxy-N,N’-diphenylbutanediamide is a chiral compound with significant importance in various scientific fields. This compound is characterized by its two hydroxyl groups and two phenyl groups attached to a butanediamide backbone. The stereochemistry of the compound, denoted by (2S,3S), indicates the specific spatial arrangement of its atoms, which is crucial for its biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-dihydroxy-N,N’-diphenylbutanediamide typically involves the use of chiral starting materials or catalysts to ensure the correct stereochemistry. One common method involves the reduction of a precursor compound using a chiral catalyst. For example, the reduction of a 2-chloro-3-hydroxy ester compound using carbonyl reductase from Lactobacillus fermentum can yield the desired product . The reaction conditions often include the use of a hydrogen donor and cofactor, and the process is carried out under controlled temperature and pH to optimize yield and purity.
Industrial Production Methods
Industrial production of (2S,3S)-2,3-dihydroxy-N,N’-diphenylbutanediamide may involve large-scale fermentation processes using genetically engineered microorganisms. These processes are designed to be environmentally friendly and cost-effective, with high substrate concentrations and product yields. The use of biocatalysts and engineered bacteria can simplify the production process and make it suitable for industrial applications .
化学反応の分析
Types of Reactions
(2S,3S)-2,3-dihydroxy-N,N’-diphenylbutanediamide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl and amide functional groups, which can participate in different chemical transformations.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide. These reactions typically occur under acidic or basic conditions and result in the formation of carbonyl compounds.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon. This can lead to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amide or hydroxyl groups, using reagents like alkyl halides or acyl chlorides. These reactions often require the presence of a base to facilitate the substitution process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketones, while reduction can produce diols or diamines. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used .
科学的研究の応用
(2S,3S)-2,3-dihydroxy-N,N’-diphenylbutanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology: The compound can be used to study enzyme-substrate interactions and the effects of chirality on biological activity. It serves as a model compound for investigating the mechanisms of enzyme catalysis and inhibition.
Medicine: In medicinal chemistry, (2S,3S)-2,3-dihydroxy-N,N’-diphenylbutanediamide is explored for its potential therapeutic properties. It can be used in the design and synthesis of new drugs with specific stereochemical requirements.
Industry: The compound’s unique properties make it suitable for use in the production of pharmaceuticals, agrochemicals, and fine chemicals.
作用機序
The mechanism of action of (2S,3S)-2,3-dihydroxy-N,N’-diphenylbutanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For example, it may act as an inhibitor or activator of certain enzymes by fitting into their active sites and modulating their activity. The pathways involved in its mechanism of action can include signal transduction, metabolic regulation, and gene expression .
類似化合物との比較
Similar Compounds
(2R,3R)-2,3-dihydroxy-N,N’-diphenylbutanediamide: This enantiomer has the opposite stereochemistry and may exhibit different biological and chemical properties.
(2S,3S)-2,3-dihydroxybutanediamide: Lacks the phenyl groups, which can significantly alter its reactivity and applications.
(2S,3S)-2,3-dihydroxy-N,N’-diphenylbutanediamine:
Uniqueness
The uniqueness of (2S,3S)-2,3-dihydroxy-N,N’-diphenylbutanediamide lies in its specific stereochemistry and the presence of both hydroxyl and phenyl groups. These features contribute to its distinct reactivity and make it a valuable compound for various scientific and industrial applications. Its ability to participate in stereoselective reactions and its potential therapeutic properties further highlight its importance in research and development.
特性
CAS番号 |
475115-18-5 |
|---|---|
分子式 |
C16H16N2O4 |
分子量 |
300.31 g/mol |
IUPAC名 |
(2S,3S)-2,3-dihydroxy-N,N'-diphenylbutanediamide |
InChI |
InChI=1S/C16H16N2O4/c19-13(15(21)17-11-7-3-1-4-8-11)14(20)16(22)18-12-9-5-2-6-10-12/h1-10,13-14,19-20H,(H,17,21)(H,18,22)/t13-,14-/m0/s1 |
InChIキー |
RMACBBOFZDWABJ-KBPBESRZSA-N |
異性体SMILES |
C1=CC=C(C=C1)NC(=O)[C@H]([C@@H](C(=O)NC2=CC=CC=C2)O)O |
正規SMILES |
C1=CC=C(C=C1)NC(=O)C(C(C(=O)NC2=CC=CC=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


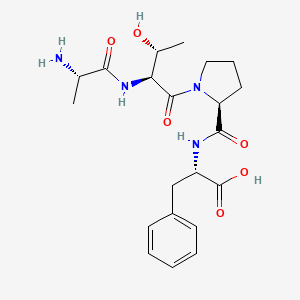
![6-[1-(1,3-Benzothiazol-2-yl)-5-methyl-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14250834.png)
![(3R)-3-Hydroxy-5-[(thiophen-2-yl)sulfanyl]pentanoic acid](/img/structure/B14250840.png)
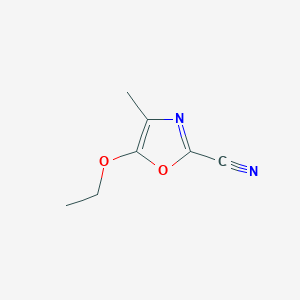

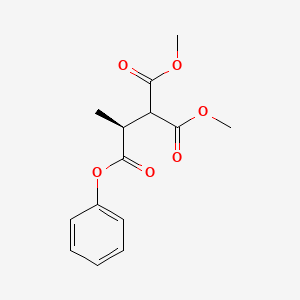
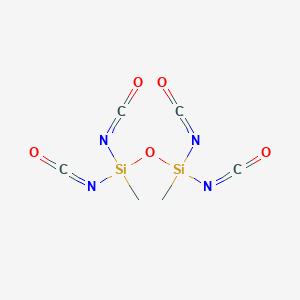
![Hexanoic acid, 6-[[5-(1,2-dithiolan-3-yl)-1-oxopentyl]amino]-](/img/structure/B14250868.png)
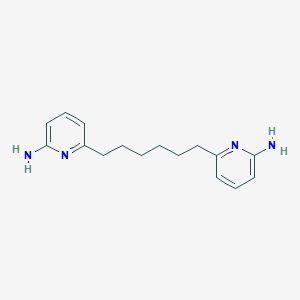
![2-bromo-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]benzamide](/img/structure/B14250888.png)
![1,3,5,7,11-pentazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene](/img/structure/B14250890.png)

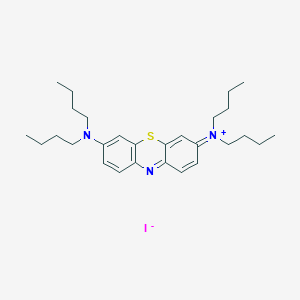
![[2-(3-Ethoxy-3-cyclopenten-1-yl)ethyl]benzene](/img/structure/B14250909.png)
